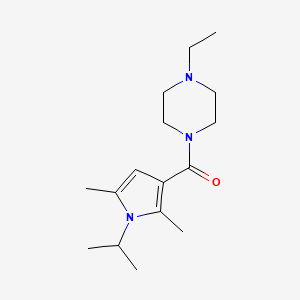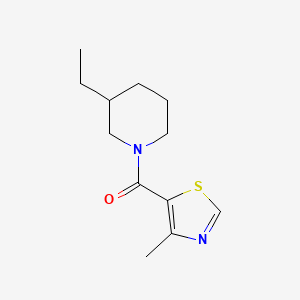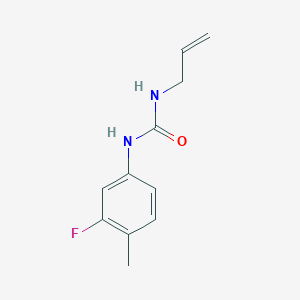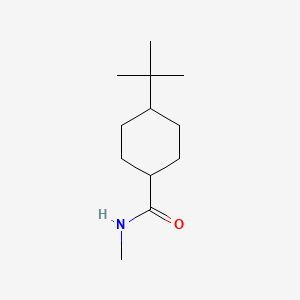
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole-based compound that has been shown to possess a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is thought to involve inhibition of enzymes involved in cell wall synthesis in fungi and bacteria, as well as disruption of microtubule formation in cancer cells. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and disruption of microtubule formation. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its broad-spectrum activity against fungi and bacteria, as well as its potential anticancer properties. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in scientific research. One area of interest is the development of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of fungal and bacterial infections, as well as cancer. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylphenylamine with ethyl bromoacetate to form N-(4-bromo-2-methylphenyl)-2-bromoacetamide. This intermediate is then treated with sodium azide and triethylamine to form N-(4-bromo-2-methylphenyl)-2-azidoacetamide. Finally, the azide group is reduced using palladium on carbon and hydrogen gas to form the desired product, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied for its potential anticancer properties, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGYONWHZBGCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)


![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)

![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)




![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)
